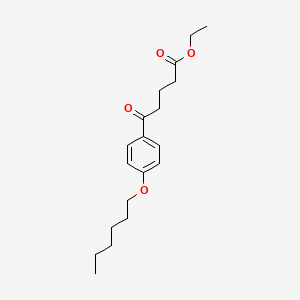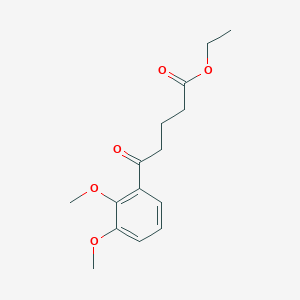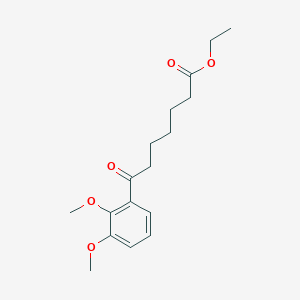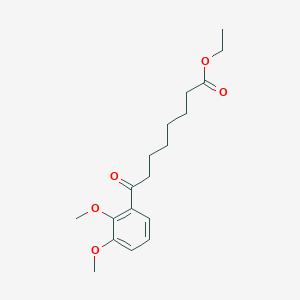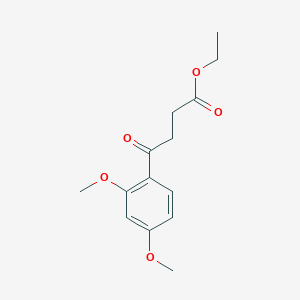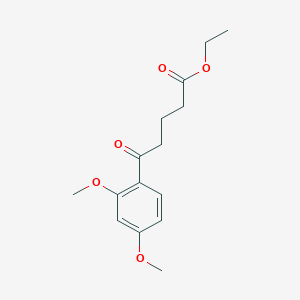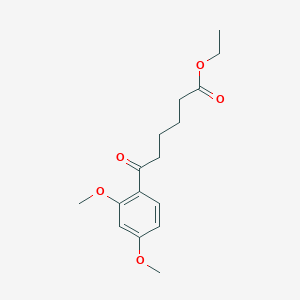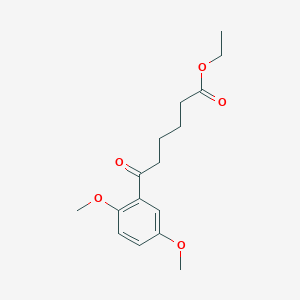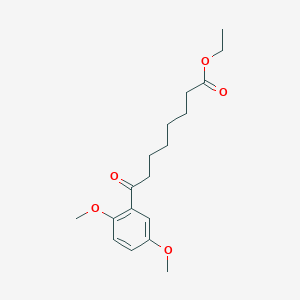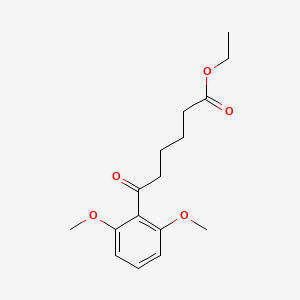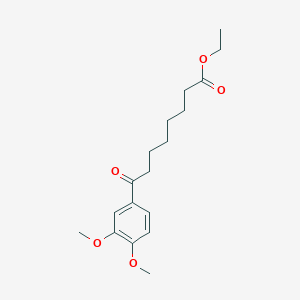
Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate” is a complex organic compound. The name suggests it contains an ethyl group, a heptanoate group, and a 2-chloro-4,5-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate” have been synthesized . Another related compound, “(2-Chloro-4,5-difluorophenyl)methanol”, is available for purchase, suggesting it can be synthesized .
科学的研究の応用
Polymorphic Characterization : A study conducted by Vogt et al. (2013) focused on characterizing two polymorphic forms of a compound closely related to Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate using spectroscopic and diffractometric techniques. These forms were analyzed using various methods like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, highlighting the compound's structural complexities and analytical characterization challenges (Vogt et al., 2013).
Synthesis Processes : Chen Xin-zhi (2006) discussed the synthesis of a similar compound, Ethyl 7-chloro-2-oxoheptylate, as an intermediate of cilastatin. This process involved multiple steps, including esterification and cyclization, showcasing the compound's role in the synthesis of pharmaceutical products (Chen Xin-zhi, 2006).
Chemical Reaction and Modification : Ballini et al. (1991) demonstrated an improved method for synthesizing ethyl 7-oxoheptanoate. Their method involved the oxidation of cycloheptanone, highlighting the compound's utility in organic synthesis and chemical modification processes (Ballini et al., 1991).
Analytical Characterization : Ding Li (2007) used gas chromatography and mass spectrometry to analyze and identify impurities in ethyl 7-chloro-2-oxoheptanoate, demonstrating the importance of analytical techniques in assessing the purity and composition of chemically synthesized compounds (Ding Li, 2007).
Photophysicochemical Properties : Research by Kuruca et al. (2018) involved synthesizing derivatives of ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate to investigate their spectral, photophysical, and photochemical properties. This study highlights the compound's application in exploring new materials with specific optical properties (Kuruca et al., 2018).
Antiproliferative Activity : Nurieva et al. (2015) synthesized derivatives of ethyl 7-oxoheptanoate to evaluate their antiproliferative activity against human lung carcinoma cells, indicating its potential application in medicinal chemistry and drug development (Nurieva et al., 2015).
特性
IUPAC Name |
ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2O3/c1-2-21-15(20)7-5-3-4-6-14(19)10-8-12(17)13(18)9-11(10)16/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVHUKVKJRHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

